molecular formula C20H19ClN8O3 B5359165 N-(4-Chlorophenyl)-4-(morpholin-4-YL)-6-[(2Z)-2-[(3-nitrophenyl)methylidene]hydrazin-1-YL]-1,3,5-triazin-2-amine

N-(4-Chlorophenyl)-4-(morpholin-4-YL)-6-[(2Z)-2-[(3-nitrophenyl)methylidene]hydrazin-1-YL]-1,3,5-triazin-2-amine

Cat. No.: B5359165
M. Wt: 454.9 g/mol
InChI Key: JOYIZNMUNLFACK-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-4-(morpholin-4-YL)-6-[(2Z)-2-[(3-nitrophenyl)methylidene]hydrazin-1-YL]-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives. Triazine compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound features a triazine ring substituted with a chlorophenyl group, a morpholine ring, and a nitrophenyl hydrazone moiety.

Properties

IUPAC Name

4-N-(4-chlorophenyl)-6-morpholin-4-yl-2-N-[(Z)-(3-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN8O3/c21-15-4-6-16(7-5-15)23-18-24-19(26-20(25-18)28-8-10-32-11-9-28)27-22-13-14-2-1-3-17(12-14)29(30)31/h1-7,12-13H,8-11H2,(H2,23,24,25,26,27)/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYIZNMUNLFACK-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C\C3=CC(=CC=C3)[N+](=O)[O-])NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-4-(morpholin-4-YL)-6-[(2Z)-2-[(3-nitrophenyl)methylidene]hydrazin-1-YL]-1,3,5-triazin-2-amine typically involves multi-step organic reactions. One common approach is to start with the triazine core and introduce the substituents through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors like yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-4-(morpholin-4-YL)-6-[(2Z)-2-[(3-nitrophenyl)methylidene]hydrazin-1-YL]-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Used in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-4-(morpholin-4-YL)-6-[(2Z)-2-[(3-nitrophenyl)methylidene]hydrazin-1-YL]-1,3,5-triazin-2-amine depends on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-4-(morpholin-4-YL)-1,3,5-triazin-2-amine: Lacks the nitrophenyl hydrazone moiety.

    N-(4-Chlorophenyl)-4-(piperidin-4-YL)-6-[(2Z)-2-[(3-nitrophenyl)methylidene]hydrazin-1-YL]-1,3,5-triazin-2-amine: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

The presence of the nitrophenyl hydrazone moiety and the morpholine ring in N-(4-Chlorophenyl)-4-(morpholin-4-YL)-6-[(2Z)-2-[(3-nitrophenyl)methylidene]hydrazin-1-YL]-1,3,5-triazin-2-amine may confer unique chemical and biological properties, such as enhanced binding affinity to specific targets or improved solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.